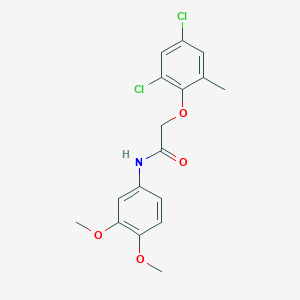![molecular formula C19H20FN3O4S B3694750 2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B3694750.png)
2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenoxy group and a fluoro-nitrophenyl carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2-(4-tert-butylphenoxy)acetamide, which is then reacted with 4-fluoro-3-nitrophenyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)acetamide: A simpler analog used in proteomics research.
2-(4-tert-butylphenoxy)propanoic acid: Another related compound with similar structural features but different functional groups.
Uniqueness
What sets 2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, offering distinct advantages over its analogs in terms of reactivity and potential therapeutic benefits.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-19(2,3)12-4-7-14(8-5-12)27-11-17(24)22-18(28)21-13-6-9-15(20)16(10-13)23(25)26/h4-10H,11H2,1-3H3,(H2,21,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSOUCWYQRVVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3694678.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B3694691.png)
![(E)-3-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B3694695.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B3694716.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3694727.png)
![N-(4-chlorophenyl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3694728.png)
![ethyl 5-{[(4-bromophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B3694731.png)
![3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3694743.png)
![5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3694751.png)
![N-[4-[3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B3694772.png)
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3694773.png)
